molecular formula C24H28N4O2S B2736623 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide CAS No. 1902989-83-6

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2736623
CAS No.: 1902989-83-6
M. Wt: 436.57
InChI Key: KQNFSPZQHCMBFR-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinazoline core. One common approach is the reaction of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ylamine with naphthalene-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Production of reduced amines or alcohols.

  • Substitution: Generation of various substituted naphthalene sulfonamides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored, particularly in the context of antibacterial and antifungal properties.

  • Medicine: Research has been conducted to evaluate its potential as a therapeutic agent, including its use in drug discovery and development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Naphthalene-1-sulfonamide derivatives

  • Quinazoline derivatives

  • Piperidine derivatives

Biological Activity

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework comprising a naphthalene sulfonamide core linked to a piperidine ring and a tetrahydroquinazoline moiety. The molecular formula is C18H24N3O2SC_{18}H_{24}N_3O_2S, which contributes to its diverse biological interactions.

Structural Features

ComponentDescription
Naphthalene SulfonamideCore structure known for antibacterial properties
TetrahydroquinazolineEnhances central nervous system activity
Piperidine RingImparts psychoactive properties

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. Research indicates notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, related sulfonamide compounds have shown efficacy comparable to traditional antibiotics like ampicillin .

Antitumor Activity

The compound's structural characteristics may also confer antitumor activity. Similar derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that tetrahydroquinazoline derivatives can exert cytotoxic effects on cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Neuropharmacological Effects

This compound may influence neurotransmission due to its interaction with central nervous system receptors. Research has indicated potential effects on dopamine and serotonin pathways, which could be beneficial for treating neurological disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Antitumor Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuropharmacological Mechanism : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and cognitive functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonamide derivatives against clinical isolates of S. aureus and E. coli . The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic development .

Study 2: Antitumor Activity in Cell Lines

In vitro assays on human cancer cell lines demonstrated that derivatives based on the tetrahydroquinazoline structure induced significant cytotoxicity. The study highlighted a dose-dependent response in cell viability assays, with IC50 values indicating potent antitumor activity.

Study 3: Neuropharmacological Assessment

Research assessing the neuropharmacological effects of similar compounds revealed alterations in behavior in rodent models, suggesting potential anxiolytic or antidepressant effects linked to modulation of serotonin levels .

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-25-22-11-5-4-10-21(22)24(26-17)28-15-13-19(14-16-28)27-31(29,30)23-12-6-8-18-7-2-3-9-20(18)23/h2-3,6-9,12,19,27H,4-5,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFSPZQHCMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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